6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline
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Overview
Description
6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a chemical compound that belongs to the class of cinnolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety. It is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the introduction of the dioxaborolane group to a pre-formed cinnoline scaffold. One common method involves the reaction of 6-fluoro-3-methylcinnoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the dioxaborolane group.
Scientific Research Applications
6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to the combination of its cinnoline scaffold with a dioxaborolane group. This structure provides distinct electronic and steric properties, making it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C15H18BFN2O2 |
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Molecular Weight |
288.13 g/mol |
IUPAC Name |
6-fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline |
InChI |
InChI=1S/C15H18BFN2O2/c1-9-6-10-7-12(17)11(8-13(10)19-18-9)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3 |
InChI Key |
HVFFWVINCHWKJI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N=N3)C)C=C2F |
Origin of Product |
United States |
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